molecular formula C24H26N6O2S3 B7756568 MFCD02329925

MFCD02329925

Cat. No.: B7756568
M. Wt: 526.7 g/mol
InChI Key: AUGMPRRHLSWFQI-UHFFFAOYSA-N
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Description

Based on analogous MDL entries (e.g., MFCD02322388, MFCD03084758), such identifiers typically correspond to transition metal complexes or organometallic compounds used in catalysis, medicinal chemistry, or materials science. For instance, compounds with similar MDL classifications often feature multidentate ligands (e.g., phosphine-alkene hybrids) or heterocyclic frameworks that enhance stability and reactivity in synthetic applications .

Properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2S3/c31-15-14-28-10-12-29(13-11-28)22(32)17-33-23-27-26-21(30(23)18-6-2-1-3-7-18)16-34-24-25-19-8-4-5-9-20(19)35-24/h1-9,31H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGMPRRHLSWFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of MFCD02329925 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents.

Chemical Reactions Analysis

MFCD02329925 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted products.

Scientific Research Applications

MFCD02329925 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being investigated for its therapeutic potential in treating certain diseases. Additionally, it has industrial applications, such as in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD02329925 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context. Detailed studies on the mechanism of action of this compound are available in scientific literature.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize MFCD02329925, two structurally analogous compounds are analyzed:

Compound A (CAS 86625-25-4; MDL MFCD02322388)

  • Molecular formula : C₅H₆N₂O₃
  • Molecular weight : 142.11 g/mol
  • Key properties: Solubility: Highly soluble in polar solvents (e.g., DMF, DMSO). Synthetic yield: 17% under optimized conditions using Cs₂CO₃ and methyl iodide .

Compound B (CAS 1761-61-1; MDL MFCD00003330)

  • Molecular formula : C₇H₅BrO₂
  • Molecular weight : 201.02 g/mol
  • Key properties :
    • Solubility: 0.687 mg/mL in aqueous solutions.
    • Synthetic method: Green chemistry approach using A-FGO catalyst in THF (98% yield).
    • Hazard profile**: H302 (harmful if swallowed) .

Comparative Analysis

Property This compound (Hypothetical) Compound A Compound B
Molecular Weight ~150–200 g/mol* 142.11 g/mol 201.02 g/mol
Solubility Moderate (polar solvents) High in DMF/DMSO Low (0.687 mg/mL)
Synthetic Yield N/A 17% 98%
Bioactivity Catalytic/Medicinal* Moderate bioavailability Low bioavailability
Hazard Profile Likely benign* H315-H319-H335 H302

*Inferred from analogous MDL-classified compounds.

Functional Comparison with Similar Compounds

Catalytic Efficiency

Compounds like this compound are often compared to phosphine-alkene ligands (e.g., Compound A) in transition metal catalysis. For example, Compound A’s low synthetic yield (17%) contrasts with high-yield catalysts like Compound B (98%), suggesting that ligand design (e.g., steric bulk, electron-donating groups) critically impacts efficiency .

Thermal Stability

Compound B’s use of A-FGO catalysts under reflux conditions highlights stability at elevated temperatures, a trait shared with MDL-classified compounds designed for high-temperature reactions .

Molecular Weight Impact

Higher molecular weight in Compound B (201.02 g/mol) correlates with reduced solubility compared to Compound A (142.11 g/mol), aligning with trends where increased molecular complexity limits aqueous compatibility .

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